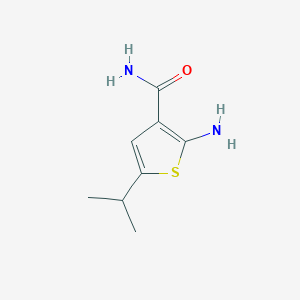

2-Amino-5-isopropylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Amino-5-isopropylthiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound containing both nitrogen and sulfur within its structure. Thiophene derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of thiophene derivatives can be accomplished through various methods, including the Gewald synthesis, which is a multi-component reaction that allows for the construction of the thiophene core . Another approach involves the reductive amination of a resin followed by dehydrative cyclization to form the thiophene ring, as described in the synthesis of 2-amino-5-carboxamide thiazole derivatives . Additionally, the interaction of thiophene derivatives with organic reagents can lead to a series of novel compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their biological activity. For instance, the crystal and molecular structure of a related compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, was investigated using single-crystal X-ray diffraction, revealing the importance of intra-molecular hydrogen bonding and weak interactions in stabilizing the molecule's geometry .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to form new compounds. For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation leads to the formation of thieno[2,3-d]pyrimidines, which are of interest due to their potential pharmacological properties . Similarly, the intramolecular cyclization of substituted aminocarbonothioyl thiophene derivatives can yield bicyclic thieno[3,2-e]-1,3-thiazin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are often predicted and calculated to assess their potential as oral bioavailability drugs. These properties are typically evaluated in light of Lipinski's Rule, which helps to determine the drug-likeness of a compound . The synthesis and analysis of azomethine derivatives of thiophene carboxamides also involve the optimization of synthesis conditions and the development of methods for high-performance liquid chromatography (HPLC) analysis to ensure the purity and quality of the compounds .

Propriétés

IUPAC Name |

2-amino-5-propan-2-ylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-4(2)6-3-5(7(9)11)8(10)12-6/h3-4H,10H2,1-2H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEWCVLNVDMSCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408347 |

Source

|

| Record name | 2-amino-5-isopropylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

343272-23-1 |

Source

|

| Record name | 2-amino-5-isopropylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B183003.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)